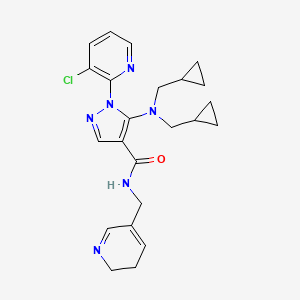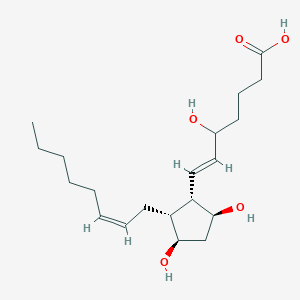
Isoprostane F2alpha-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)5-iPF2, also known as (8β)-5,9α,11α-trihydroxy-prosta-6E,14Z-dien-1-oic acid, is a member of the isoprostane family. Isoprostanes are prostaglandin-like compounds formed by the free-radical-induced peroxidation of polyunsaturated fatty acids, such as arachidonic acid. (±)5-iPF2 is a specific marker of oxidative injury and is part of the Type VI class of isoprostanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)5-iPF2 involves the free-radical-induced peroxidation of arachidonic acid. This process can be initiated by various oxidative stress conditions, leading to the formation of multiple isoprostane isomers, including (±)5-iPF2. The reaction typically requires the presence of reactive oxygen species and can be facilitated by catalysts that promote lipid peroxidation .
Industrial Production Methods: Industrial production of (±)5-iPF2 is not well-documented, as it is primarily used in research settings. the extraction and purification of (±)5-iPF2 from biological samples involve forming internal lactones, which facilitate its isolation. This method is advantageous due to the higher abundance of Type VI isoprostanes compared to other isomers .
Chemical Reactions Analysis
Types of Reactions: (±)5-iPF2 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert (±)5-iPF2 into less oxidized forms.
Substitution: The hydroxyl groups in (±)5-iPF2 can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or molecular oxygen, under catalytic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoprostane derivatives, while reduction can produce less oxidized forms .
Scientific Research Applications
(±)5-iPF2 has several scientific research applications, including:
Chemistry: Used as a marker for oxidative stress and lipid peroxidation studies.
Biology: Helps in understanding the role of oxidative injury in various biological processes.
Medicine: Serves as a biomarker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of antioxidants and other therapeutic agents targeting oxidative stress.
Mechanism of Action
The mechanism of action of (±)5-iPF2 involves its formation through the free-radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species, which attack the polyunsaturated fatty acids, leading to the formation of isoprostanes. (±)5-iPF2 acts as a marker of oxidative injury, indicating the extent of lipid peroxidation and oxidative stress in biological systems .
Comparison with Similar Compounds
8-isoprostane (8-epi-PGF2α, iPF2α-III): Another well-studied isoprostane, but less abundant than (±)5-iPF2.
Other Type VI Isoprostanes: These include various regioisomeric and stereoisomeric forms derived from arachidonic acid.
Uniqueness: (±)5-iPF2 is unique due to its higher abundance and the formation of internal lactones, which facilitate its extraction and purification from biological samples. This makes it a more reliable marker for oxidative injury compared to other isoprostanes .
Properties
Molecular Formula |
C20H34O5 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-oct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18-,19+/m1/s1 |
InChI Key |
RZCPXIZGLPAGEV-SUHLLOIRSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


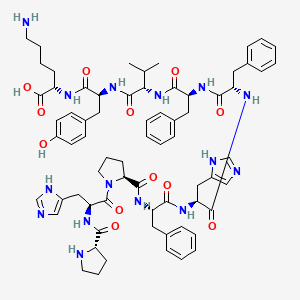
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
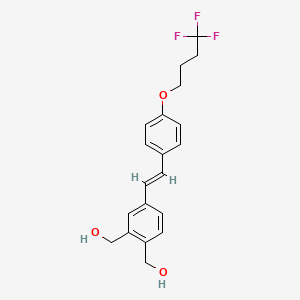

![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
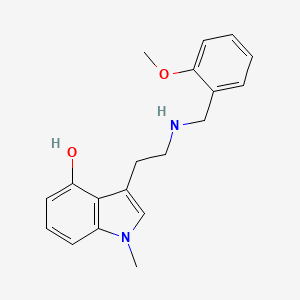
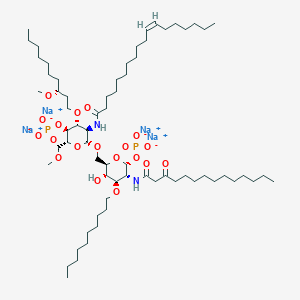
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)
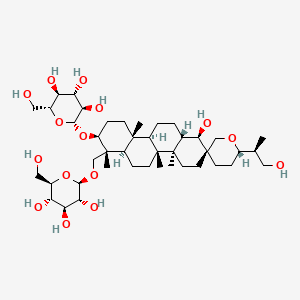

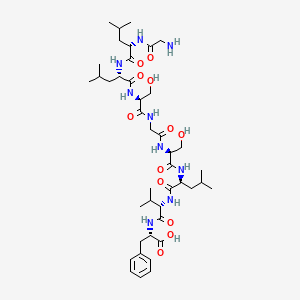
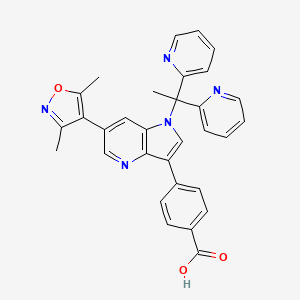
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
